molecular formula C7H10ClN5O B2818147 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine CAS No. 1862944-02-2

6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine

Cat. No.: B2818147
CAS No.: 1862944-02-2
M. Wt: 215.64
InChI Key: GCOZXQNEWMRDBT-UHFFFAOYSA-N
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Description

6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine is a heterocyclic compound that contains a triazine ring substituted with a chloro group and a morpholine ring

Scientific Research Applications

6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine typically involves the reaction of 6-chloro-1,2,4-triazine with morpholine under specific conditions. One common method involves heating the reactants in a solvent such as dioxane or water, using sodium carbonate as a base to facilitate the reaction . The reaction is often carried out at temperatures ranging from 70°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Mechanism of Action

The mechanism of action of 6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-(morpholin-4-yl)-1,2,4-triazin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a morpholine ring on the triazine core makes it a versatile compound for various applications.

Properties

IUPAC Name

6-chloro-3-morpholin-4-yl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5O/c8-5-6(9)10-7(12-11-5)13-1-3-14-4-2-13/h1-4H2,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOZXQNEWMRDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(N=N2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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